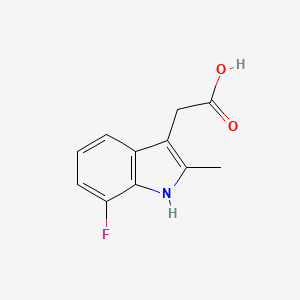

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Description

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position and a methyl group at the 2nd position on the indole ring, with an acetic acid moiety attached to the 3rd position.

Properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-67-7 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis and Esterification-Based Preparation

One of the core synthetic approaches involves preparing indole acetate derivatives followed by hydrolysis to yield the target acetic acid compound. This method is exemplified in the synthesis of related fluoro-methyl indole acetic acids, which can be adapted for the 7-fluoro-2-methyl derivative.

- Starting Material: The synthesis often begins with a substituted indole ester, such as an ethyl ester derivative of 7-fluoro-2-methyl-indole acetic acid.

- Solvents: Ethanol and toluene are commonly used solvents for recrystallization and reaction media. Ethanol is particularly suitable for recrystallization to obtain pure compounds.

- Hydrolysis: Base hydrolysis is preferred, typically using strong bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or lithium hydroxide (LiOH). Potassium hydroxide in 50% aqueous solution is especially effective.

- Equivalents: The base is used in 1.5 to 4 molar equivalents relative to the ester compound.

- Reaction Medium: Hydrolysis is conducted in aqueous solution, sometimes with acetonitrile as a co-solvent, which may be replaced by less polar solvents like toluene after hydrolysis.

- Yield: Overall yields including crystallization steps are generally in the 65-70% range.

- Purification: Recrystallization from ethanol or toluene and chromatographic techniques are employed to purify the final acid.

Representative Hydrolysis Reaction Scheme:

$$

\text{Indole acetate ester} + \text{KOH (aq)} \rightarrow \text{(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid} + \text{Alcohol}

$$

This approach is supported by patent literature describing similar compounds and their preparation via hydrolysis and recrystallization steps, emphasizing the importance of reaction conditions and solvent choice for optimal yield and purity.

Microwave-Assisted Cyclization and Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing indole derivatives, including indol-3-yl acetates, which are key intermediates en route to the target acetic acid.

- Starting Materials: 2-[(carboxymethyl)amino]benzoic acids and their derivatives serve as precursors.

- Reaction Conditions: These precursors are reacted with acetic anhydride in the presence of triethylamine as a base.

- Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 80°C for about 1 minute, with initial power set at 300 W.

- Yields: This method yields 1-acetyl-1H-indol-3-yl acetates and derivatives in 34-71% yield.

- Advantages: The microwave method significantly reduces reaction time compared to classical heating and allows for efficient cyclization and decarboxylation.

- Scope: This method has been successfully applied to a range of substituted indole derivatives, including methyl and trifluoromethyl substitutions, which are structurally related to the 7-fluoro-2-methyl substitution pattern.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-aminobenzoic acid + chloroacetic acid + NaOH (2M), 80°C, 3 days | Formation of 2-[(carboxymethyl)amino]benzoic acid derivatives |

| 2 | Reaction with acetic anhydride + triethylamine, microwave irradiation (80°C, 1 min, 300 W) | Cyclization to 1-acetyl-1H-indol-3-yl acetates |

| 3 | Hydrolysis or further functionalization | Target this compound |

This approach is well-documented in academic research and offers a rapid, efficient alternative to classical methods, with the potential for scale-up and diversification of indole derivatives.

Base Hydrolysis of Indole Acetate Esters to Target Acid

Following the microwave-assisted synthesis of indole acetates, base hydrolysis is employed to convert the acetylated ester derivatives into the free acetic acid form.

- Typical Base: Potassium hydroxide (KOH) in aqueous solution.

- Reaction Time: Variable, often conducted at room temperature or mild heating until completion.

- Purification: Acidification of the reaction mixture precipitates the acid product, which is then isolated by filtration or extraction.

- Yields: High yields are achievable, depending on the purity of the starting ester and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Base Hydrolysis of Esters | Ethyl ester, KOH (50% aq.), ethanol/toluene solvent | Simple, robust, scalable | 65-70 | Requires careful solvent and base control |

| Microwave-Assisted Cyclization | 2-[(carboxymethyl)amino]benzoic acid, acetic anhydride, triethylamine, microwave (80°C, 1 min) | Rapid, efficient, less time-consuming | 34-71 | Suitable for various substituted indoles |

| Classical Cyclization & Hydrolysis | 2-aminobenzoic acid, chloroacetic acid, NaOH, acetic anhydride, reflux | Well-established, versatile | 5-68 | Longer reaction times, multiple steps |

Research Findings and Notes

- The choice of base and solvent critically affects the hydrolysis efficiency and purity of the final this compound.

- Microwave-assisted synthesis offers a promising route to reduce reaction times and improve yields for indole acetate intermediates.

- The fluorine substitution at position 7 and methyl substitution at position 2 on the indole ring influence reactivity and may require optimization of reaction conditions.

- Purification typically involves recrystallization from ethanol or toluene and chromatographic techniques to achieve high purity suitable for further applications.

- Analytical techniques such as HPLC, NMR, IR, and mass spectrometry are essential for confirming compound identity and purity throughout the preparation process.

Chemical Reactions Analysis

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound shows promise in several therapeutic areas:

- Antimicrobial Properties : Research indicates that indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, possess antibacterial and antifungal activities. The introduction of fluorine enhances these properties, making the compound effective against various pathogens.

- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor effects, particularly against solid tumors such as colorectal and lung cancers. This is significant given the limited efficacy of current chemotherapeutic agents for these types of cancer .

- Receptor Modulation : Studies suggest that this compound interacts with multiple biological targets, including receptors and enzymes involved in critical cellular processes. The fluorine atom enhances binding affinity and potency, which is crucial for optimizing its pharmacological profile.

To understand the uniqueness of this compound, it can be compared with other indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | No fluorine substitution | Plant hormone involved in growth regulation |

| 5-fluoro-2-methyl-1H-indole-3-acetic acid | Fluorine at 5 position | Different substitution pattern affecting activity |

| Indole-3-carboxaldehyde | Aldehyde functional group | Distinct chemical properties and applications |

The specific substitution pattern of this compound imparts unique chemical and biological properties compared to these similar compounds. Its fluorine atom enhances lipophilicity and receptor interaction potential, making it a valuable compound for further research.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of indole acetic acids, including the fluorinated variant, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics.

Case Study 2: Antitumor Effects

Research focused on the antitumor effects of indole derivatives found that this compound effectively inhibited the proliferation of colorectal cancer cells in vitro. This positions the compound as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoro-2-methyl-1H-indole-3-acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.

Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its unique structural features, which contribute to its biological properties. As a derivative of indole, it is part of a significant class of compounds known for their therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities.

Target Receptors and Pathways

Indole derivatives like this compound interact with various biological targets, including:

- Receptors : High-affinity binding to multiple receptors involved in cellular signaling.

- Enzymes : Inhibition or activation of enzymes that play roles in inflammatory and metabolic pathways .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : Modulates the expression of genes related to cell proliferation and apoptosis.

- Cell Signaling : Affects signaling pathways that regulate cellular metabolism and function .

Stability and Degradation

Research indicates that the stability of this compound can vary under different conditions, affecting its biological activity over time. Laboratory studies have shown that degradation can lead to diminished effects on cellular function.

Dosage Effects in Animal Models

In animal studies, varying dosages have revealed that lower doses may provide beneficial effects such as anti-inflammatory or anticancer properties. However, higher doses could lead to adverse effects, emphasizing the importance of dosage optimization .

Antimicrobial Activity

A study highlighted the antimicrobial potential of indole derivatives, including this compound. It was found to enhance the efficacy of antibiotics against various bacterial strains, indicating its role as an antibiotic adjuvant. For instance, it demonstrated a minimum inhibitory concentration (MIC) against pathogens like Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 6.25 µM |

| Escherichia coli | 3.125 µM |

| Klebsiella pneumoniae | 6.25 µM |

Anticancer Properties

In vitro studies have shown that this compound exerts cytotoxic effects on cancer cell lines such as A549 (lung cancer) and H1299. The compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins like Bax and caspases .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, and how are they applied?

- Methodological Answer : Structural elucidation requires a combination of FT-IR, FT-Raman, and NMR spectroscopy. FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, indole N-H stretch ~3400 cm⁻¹). FT-Raman resolves vibrational modes of aromatic rings and substituents. H and C NMR are critical for confirming regiochemistry: the 7-fluoro substituent deshields adjacent protons, producing distinct splitting patterns, while the methyl group at C2 appears as a singlet (~δ 2.3 ppm). Quantum chemical calculations (DFT/B3LYP) validate experimental spectral data .

Q. What synthetic routes are feasible for introducing the 7-fluoro substituent on the indole ring?

- Methodological Answer : Fluorination can be achieved via electrophilic substitution using Selectfluor® or via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination with fluorinated precursors). Post-functionalization of pre-formed indole scaffolds is preferred to avoid side reactions. For example, the acetic acid moiety can be introduced via alkylation of 7-fluoro-2-methylindole with bromoacetic acid under basic conditions (KOH/EtOH reflux) .

Advanced Research Questions

Q. How does fluorination at the 7-position influence the compound’s pharmacokinetic profile and receptor binding?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing oxidative degradation. In prostaglandin D2 receptor antagonists, replacing a methylsulfone group with fluorine at C7 decreased biliary excretion (from 3900 µM to <100 µM in rat bile) and improved half-life. Competitive binding assays (e.g., DP receptor Ki determination via radioligand displacement) quantify affinity changes. Molecular docking studies reveal fluorine’s role in hydrophobic pocket interactions and hydrogen bonding .

Q. How can crystallographic data discrepancies in indole derivatives be resolved during structure refinement?

- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for high-resolution refinement. For twinned crystals, employ the TWIN/BASF commands to model twin domains. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks using Olex2 or Mercury. Contradictions in bond lengths/angles (e.g., C-F vs. C-CH3) may arise from disorder; partial occupancy modeling or alternative conformers can resolve these .

Q. What strategies mitigate fluorescence quenching in indole derivatives during HPLC-MS analysis?

- Methodological Answer : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Add 10 mM ammonium acetate to suppress ionization. For UV detection, set λ = 280 nm (indole absorption). For LC-MS/MS, electrospray ionization (ESI+) in MRM mode monitors [M+H]+ (e.g., m/z 224 → 180 for fragmentation). Protect samples from light to prevent photodegradation .

Q. How do steric and electronic effects of the 2-methyl group impact biological activity?

- Methodological Answer : The methyl group at C2 increases steric hindrance, reducing off-target interactions. In CRTH2 antagonists, 2-methyl substitution enhances selectivity (>100-fold over DP1). SAR studies compare methyl vs. H/CF3 analogs using IC50 values from calcium mobilization assays. Computational models (e.g., CoMFA) correlate steric bulk with ligand-receptor van der Waals interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies arise from protonation states (pKa ~4.2 for acetic acid moiety). In aqueous buffers (pH 7.4), the deprotonated form increases solubility (logP ~1.8), while in DMSO or ethanol, the neutral form dominates. Use shake-flask methods with UV quantification. For DMSO stock solutions, confirm stability via HPLC over 72 hours .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating anti-inflammatory activity of this compound?

- Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure NO production (Griess assay) and cytokine release (ELISA for TNF-α/IL-6). For CRTH2/DP receptor antagonism, perform β-arrestin recruitment assays (e.g., PathHunter®). Include indomethacin as a positive control and validate via dose-response curves (IC50 calculation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.